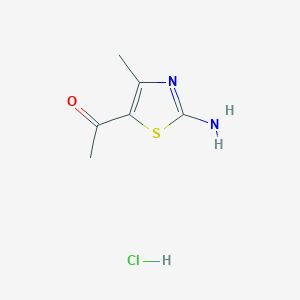

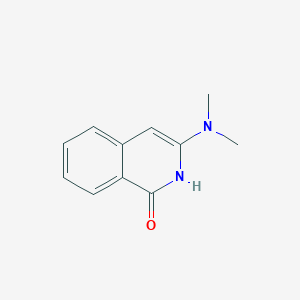

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is derived from 4-oxo-4H-chromene-3-carbaldehyde and has been shown to undergo reactions to form pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives .

Synthesis Analysis

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives has been achieved through different methods. One approach involves the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile, which yields the derivatives in excellent yields under mild conditions . Another method includes a one-pot multicomponent reaction using an organocatalyst at room temperature, which has been applied to synthesize a compound with a similar structure, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, in high yield . Additionally, a catalyst-free synthesis in aqueous ethanol under ultrasound irradiation has been reported, which is an environmentally friendly protocol yielding a library of 2-amino-4H-chromene derivatives .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, has been established by X-ray diffraction analysis. This study provides insights into the structural aspects of 2-aminochromenes, which can be extrapolated to understand the molecular structure of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde .

Chemical Reactions Analysis

2-Amino-4-oxo-4H-chromene-3-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. The compound has been used to synthesize pyrimidinochromenones and pyridinochromenones, which are important heterocyclic structures with potential biological activity . The reactivity of the amino group and the aldehyde functionality allows for the formation of diverse heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4H-chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals intermolecular hydrogen bonding interactions, which can affect the compound's solubility and stability . The cytotoxic activities of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been determined, indicating that the substitution pattern on the chromene core can significantly influence biological activity . The environmentally friendly synthesis methods also highlight the importance of green chemistry in the development of these compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis and Reactions : The compound has been synthesized from 4-0xo-4H-chromen-3-carbaldehyde and used in reactions to produce pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976).

Biological Activity

- Antibacterial Properties : Several derivatives of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been evaluated for their antibacterial activities against various bacterial strains, showing varying degrees of effectiveness (Govori et al., 2013); (Behrami & Vaso, 2017).

Catalysis and Green Chemistry

- Ultrasound-Assisted Synthesis : The compound has been involved in ultrasound-assisted synthesis, contributing to the development of environmentally friendly chemical processes (Chavan et al., 2021).

- Catalyst-Free Synthesis : It has been used in catalyst-free syntheses, promoting more sustainable and efficient chemical reactions (Baral et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATAUNOXQFPAJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506963 |

Source

|

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | |

CAS RN |

68301-79-1 |

Source

|

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)